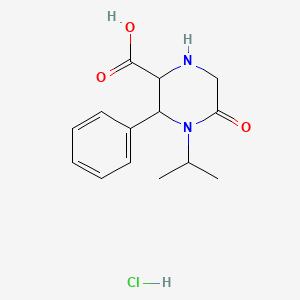

Methyl trans-Cinnamate-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl trans-Cinnamate-d7: is a deuterated derivative of methyl cinnamate, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl trans-Cinnamate-d7 can be synthesized through several methods. One common approach involves the Heck reaction between bromobenzenes and methyl acrylate, using a palladium cathode and a graphite anode in the presence of isopropyl alcohol as the solvent . Another method involves the esterification of methanol and cinnamic acid, catalyzed by green deep eutectic solvents .

Industrial Production Methods: Industrial production of methyl cinnamate derivatives, including this compound, often employs continuous-flow microreactors. These reactors allow for efficient synthesis under mild conditions, with the use of recyclable catalysts such as Lipozyme® TL IM .

Chemical Reactions Analysis

Types of Reactions: Methyl trans-Cinnamate-d7 undergoes various chemical reactions, including:

Oxidation: Conversion to cinnamic acid derivatives.

Reduction: Formation of cinnamyl alcohol derivatives.

Substitution: Formation of cinnamamides through reactions with phenylethylamines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Enzymatic catalysts like Lipozyme® TL IM are used in continuous-flow microreactors.

Major Products:

Oxidation: Cinnamic acid derivatives.

Reduction: Cinnamyl alcohol derivatives.

Substitution: Cinnamamides.

Scientific Research Applications

Methyl trans-Cinnamate-d7 has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in plant-insect interactions and as a signaling molecule.

Medicine: Investigated for its antimicrobial and anticancer properties.

Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Methyl trans-Cinnamate-d7 involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting cell wall integrity . In bacteria, it targets enzymes like saFABH, inhibiting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Methyl trans-Cinnamate-d7 can be compared with other cinnamate derivatives such as:

- Methyl cinnamate

- Ethyl cinnamate

- Butyl cinnamate

Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies and in understanding reaction mechanisms at a molecular level .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique properties, preparation methods, and diverse reactions make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

169.23 g/mol |

IUPAC Name |

methyl (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D,7D,8D |

InChI Key |

CCRCUPLGCSFEDV-RTRAALMGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)OC)/[2H])[2H])[2H] |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)

![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B12307464.png)

![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12307472.png)

![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)

![rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans](/img/structure/B12307491.png)